(R)-(-)-Hexahydromandelic acid

Catalog No.
S3301088
CAS No.
53585-93-6
M.F
C8H14O3
M. Wt
158.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Hexahydromandelic acid

CAS Number

53585-93-6

Product Name

(R)-(-)-Hexahydromandelic acid

IUPAC Name

(2R)-2-cyclohexyl-2-hydroxyacetic acid

Molecular Formula

C8H14O3

Molecular Weight

158.197

InChI

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1

InChI Key

RRDPWAPIJGSANI-SSDOTTSWSA-N

SMILES

C1CCC(CC1)C(C(=O)O)O

Solubility

not available

(R)-(-)-Hexahydromandelic acid is a bicyclic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol. It appears as a white powder and has a melting point ranging from 127 to 129 °C, with a predicted boiling point of about 319.3 °C . This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties.

  • Inhibiting enzymes: Certain chiral hydroxy acids can bind to and inhibit enzymes involved in specific biological processes.
  • Acting as ligands: They can act as ligands for receptors in the body, potentially influencing cellular signaling pathways.
  • Skin and eye irritation: Contact with the skin or eyes can cause irritation due to the acidity [].
  • Corrosivity: In concentrated solutions, the compound may be corrosive to tissues [].
Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: Can be reduced to alcohol derivatives using reducing agents like lithium aluminum hydride.

These reactions make it a versatile intermediate in organic synthesis, particularly in the production of more complex molecules.

This compound has shown potential biological activity, particularly as an intermediate in the synthesis of antimycobacterial compounds such as pyridomycin analogs. These analogs have been studied for their effectiveness against tuberculosis, highlighting the compound's relevance in medicinal chemistry . Additionally, (R)-(-)-Hexahydromandelic acid has been noted for causing skin and eye irritation, indicating that safety precautions are necessary when handling it .

Several methods exist for the synthesis of (R)-(-)-Hexahydromandelic acid:

  • Hydrogenation of Mandelic Acid: The reduction of mandelic acid using hydrogen gas in the presence of a catalyst can yield (R)-(-)-Hexahydromandelic acid.
  • Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can also lead to the formation of this compound.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the production of the (R)-enantiomer selectively.

These methods are essential for producing the compound in sufficient quantities for research and application.

(R)-(-)-Hexahydromandelic acid is primarily used in:

  • Pharmaceutical Research: As an intermediate in synthesizing antimycobacterial agents.
  • Chemical Synthesis: In various organic reactions due to its functional groups.
  • Proteomics Research: As a biochemical tool in studying protein interactions and functions .

Studies on (R)-(-)-Hexahydromandelic acid have focused on its interactions with biological systems, particularly its role as an intermediate in drug synthesis. Its derivatives have been investigated for their activity against Mycobacterium tuberculosis, emphasizing the importance of understanding its mechanism of action and potential side effects during drug development.

Several compounds share structural or functional similarities with (R)-(-)-Hexahydromandelic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Mandelic AcidC₈H₈O₃A precursor with similar functional groups but lacks the bicyclic structure.
2-Hydroxy-2-phenylacetic AcidC₉H₁₀O₃Similar in being an aromatic compound but differs structurally.
1-Hydroxy-2-cyclohexylacetic AcidC₈H₁₄O₃Closely related but has different stereochemistry and biological activity.

(R)-(-)-Hexahydromandelic acid stands out due to its specific stereochemistry and its role as an intermediate in synthesizing compounds with significant biological activity against pathogens like Mycobacterium tuberculosis.

Biocatalytic methods leverage enzymatic or microbial systems to achieve high enantioselectivity, often under mild reaction conditions. These approaches are increasingly favored for their sustainability and precision.

Fermenting Baker’s Yeast-Mediated Stereoselective Synthesis

Baker’s yeast (Saccharomyces cerevisiae) has emerged as a versatile biocatalyst for asymmetric reductions. In the synthesis of (R)-(-)-hexahydromandelic acid, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate serves as the primary substrate. The yeast’s ketoreductases selectively reduce the α-keto group, yielding the (R)-enantiomer with >99% enantiomeric excess (e.e.). This specificity arises from the enzyme’s active site geometry, which preferentially binds the pro-(R) conformation of the substrate.

A key advantage of this method is the ability to perform reactions in aqueous media at ambient temperatures. For example, Nakamura et al. demonstrated that 15 mM substrate conversions in phosphate buffer (pH 7.0) achieved 95% yield within 24 hours. The table below summarizes critical parameters for yeast-mediated synthesis:

Substrate ConcentrationReaction TimeYield (%)Enantiomeric Excess (%)
10 mM24 h9299
20 mM36 h8898
30 mM48 h8197

Substrate tolerance decreases at concentrations exceeding 20 mM due to cellular toxicity, necessitating fed-batch strategies for industrial-scale production.

Optimization of Ethyl α,2-Dioxocyclohexaneacetate Reduction

Optimizing the yeast-mediated process involves modulating substrate structure and reaction conditions. Replacing the ethyl ester group with bulkier substituents (e.g., octyl esters) enhances stereoselectivity by reducing non-specific binding. Hirama et al. observed that octyl 2-(2-oxocyclohexyl)-2-oxoacetate achieved 99.5% e.e. compared to 98% for the ethyl analog.

Critical optimization parameters include:

  • pH: Optimal activity occurs at pH 6.5–7.5, as extremes denature ketoreductases.
  • Co-substrates: Glucose (1% w/v) sustains NADPH regeneration, improving conversion rates by 40%.
  • Organic cosolvents: n-Hexadecane (10% v/v) mitigates substrate inhibition by sequestering hydrophobic intermediates.

XLogP3

1.5

Dates

Modify: 2023-08-19

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